Stannous selenide

Thermoelectric materials Figure of merit Single crystals

Polycrystalline SnSe from generic synthesis typically yields ZT<1.0-undermining device efficiency. We supply single-crystalline SnSe with specified b-axis or out-of-plane orientation and ultralow lattice thermal conductivity (κlat ~0.23 W·m⁻¹·K⁻¹), enabling ZT up to 2.8 at 773-923 K for industrial waste-heat TEGs. • Record ZT ~2.6 (p-type, b-axis) and ~2.8 (n-type, out-of-plane) in single crystals. • Surfactant-free nanoplates achieve 8× power factor enhancement for large-area modules. • Directionally solidified Ø25×50 mm³ crystals offer power factor 6.20 μW·cm⁻¹·K⁻² for scalable manufacturing.

Molecular Formula SeSn
Molecular Weight 197.68 g/mol
CAS No. 1315-06-6
Cat. No. B075647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStannous selenide
CAS1315-06-6
Molecular FormulaSeSn
Molecular Weight197.68 g/mol
Structural Identifiers
SMILES[Se]=[Sn]
InChIInChI=1S/Se.Sn/q-2;+2
InChIKeyLYZMBUYUNBCSMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SnSe Thermoelectric Performance Baseline


Stannous selenide (SnSe) is a layered IV-VI semiconductor chalcogenide that exhibits exceptional thermoelectric performance, primarily driven by its intrinsically ultralow lattice thermal conductivity and high Seebeck coefficient [1]. Single-crystalline SnSe achieves a record-high figure of merit ZT of 2.6±0.3 at 923 K along the b-axis [2], while n-type crystals reach ZT ~2.8±0.5 at 773 K out-of-plane [3]. This performance places SnSe among the most efficient bulk thermoelectric materials, surpassing conventional PbTe and Bi2Te3-based systems in the mid-to-high temperature range, and it is composed of earth-abundant, low-toxicity elements [4].

Material Single-crystal SnSe
Range Mid-to-high temperature thermoelectrics
Attribute Reported record-high figure of merit ZT

Why SnSe Has No Direct Substitute


The thermoelectric performance of SnSe is critically dependent on its anisotropic crystal structure, anharmonic bonding, and the specific synthesis pathway employed. Direct substitution with the isostructural SnS results in significantly lower ZT values, as first-principles calculations show SnSe exhibits larger optimal ZT in both p-type and n-type configurations [1]. Furthermore, polycrystalline SnSe processed via generic routes yields ZT values typically below 1.0, whereas single crystals and optimized synthetic protocols achieve ZT > 2.6, underscoring that the material's identity and fabrication are inseparable from its performance [2]. The narrow temperature window of peak performance near the Pnma-Cmcm phase transition (~800 K) also means that substitution with materials optimized for lower temperatures (e.g., Bi2Te3) or higher temperatures (e.g., SiGe) fails to capture the same efficiency profile [3].

SnS analog: reported lower ZT in both p- and n-type configurations; single-crystal performance may not be matched.

Polycrystalline forms: generic synthesis typically yields ZT below 1.0; single-crystal efficiency may not transfer.

Temperature window: peak performance near ~800 K phase transition; substitution with Bi2Te3 or SiGe may mismatch efficiency profile.

SnSe Quantitative Differentiation Evidence


Peak ZT vs. SnS Analog

Single-crystalline SnSe achieves a peak ZT of 2.6±0.3 at 923 K along the b-axis, which is 4.3× higher than the ZT of ~0.6 reported for pristine p-type polycrystalline SnSe at 793 K and 2.2× higher than the ZT of ~1.2 achieved for polycrystalline SnSe alloyed with SnS at the same temperature [1]. Compared to the isostructural SnS, first-principles calculations predict SnSe exhibits larger optimal ZT values in both p-type and n-type configurations [2]. In the context of established thermoelectrics, this ZT surpasses the typical peak values of PbTe (~1.5 at 773 K) and Bi2Te3 (~1.0 at 300 K), positioning SnSe as a superior mid-to-high temperature thermoelectric material [3].

Peak ZT vs. SnS
Head-to-head
2.6±0.3 at 923 K (SnSe single crystal) vs. ~0.6 (polycrystalline SnSe); 4.3× higher
Reported benchmark for mid-to-high temperature thermoelectric efficiency
Single-crystal b-axis orientation; polycrystalline may not replicate
Thermoelectric materials Figure of merit Single crystals

Lattice Thermal Conductivity vs. SnS

The ultralow lattice thermal conductivity of SnSe is a key differentiator. Single-crystalline SnSe exhibits κlat = 0.23 ± 0.03 W m⁻¹ K⁻¹ at 973 K along the b-axis [1]. In contrast, p-type polycrystalline SnSe alloyed with SnS achieves a lattice thermal conductivity of ~0.92 W m⁻¹ K⁻¹ at 793 K, which is 4× higher [2]. Computational benchmarks indicate that SnS exhibits a steeper decrease in lattice thermal conductivity with temperature but is ultimately limited by phonon group velocity constraints, preventing it from surpassing SnSe [3]. The exceptionally low κlat in SnSe originates from strong anharmonic bonding and a distorted rock-salt layered structure, which are not fully replicated in SnS or polycrystalline forms.

Lattice thermal conductivity
Head-to-head
0.23 W m⁻¹ K⁻¹ (SnSe single crystal) vs. ~0.92 (SnS-alloyed polycrystalline); 4× lower
Ultralow κlat reported; supports higher ZT via anharmonic bonding
Advantage not fully replicated in polycrystalline or SnS
Thermal conductivity Phonon transport Anharmonicity

Power Factor: Surfactant-Free vs. Citric Acid

The choice of synthesis route dramatically impacts the thermoelectric power factor (S²σ). SnSe nanoplates synthesized via a surfactant-free aqueous method exhibit S²σ values 8-fold higher than equivalent materials prepared using citric acid as a structure-directing agent [1]. The surfactant-free method yields single-phase orthorhombic SnSe nanoplates with {100} surfaces and {011} edge facets, which, upon hot-pressing, achieve electrical properties comparable to the best extrinsically doped p-type polycrystalline SnSe [2]. This demonstrates that the removal of organic surfactants is critical for preserving high electrical conductivity and Seebeck coefficient.

Power factor enhancement
Head-to-head
8× higher S²σ (surfactant-free vs. citric acid synthesis)
Synthesis route critically impacts power output
Surfactant-free method recommended for device performance studies
Nanomaterials synthesis Power factor Green chemistry

Seebeck Coefficient vs. Other Chalcogenides

Polycrystalline SnSe prepared by arc melting exhibits a remarkably high Seebeck coefficient of up to 1050 μV K⁻¹ at 625 K [1]. This value exceeds the typical Seebeck coefficients of other IV-VI chalcogenides such as GeS, GeSe, and SnS in their polycrystalline forms, which generally fall below 600 μV K⁻¹ at comparable temperatures (class-level inference, based on literature comparisons [2]). The high thermopower is attributed to the unique electronic band structure and the presence of a continuous Pnma-to-Cmcm phase transition that enhances carrier effective mass.

Seebeck coefficient
Class-level
1050 μV K⁻¹ (SnSe) vs. <600 μV K⁻¹ (GeS, GeSe, SnS class)
Reported higher thermopower enables larger voltage per ΔT
Class-level inference; verify for specific lot and processing
Seebeck coefficient Thermopower Polycrystalline

n-Type Out-of-Plane ZT Advantage

n-Type SnSe single crystals achieve a maximum ZT of ~2.8 ± 0.5 at 773 K in the out-of-plane direction [1]. This value is among the highest reported for any n-type bulk thermoelectric material, surpassing the performance of n-type PbTe (ZT ~1.8 at 773 K) and n-type Bi2Te3 (ZT ~1.0 at 300 K) [2]. The exceptional out-of-plane ZT arises from the combination of 3D electronic transport and 2D phonon transport, a unique advantage of the layered SnSe structure that is not present in isotropic cubic thermoelectrics.

n-Type ZT out-of-plane
Cross-study
~2.8 at 773 K (n-SnSe) vs. ~1.8 (n-PbTe); 1.6× higher
Reported leading n-type performance for TEG leg research
Requires n-type doping and out-of-plane orientation
n-type doping Thermoelectric ZT Anisotropic transport

Power Factor via Directional Solidification

A directionally solidified SnSe crystal exhibits a maximum power factor PF = 6.20 μW cm⁻¹ K⁻² at ~800 K, near the Pnma-Cmcm phase transition temperature [1]. This value is significantly higher than the power factor of typical p-type polycrystalline SnSe (~2–4 μW cm⁻¹ K⁻² at similar temperatures) and exceeds the power factor of many optimized polycrystalline SnSe alloys [2]. The enhanced power factor is a direct consequence of the crystallographic orientation and the structural changes associated with the phase transition, which are not fully realized in randomly oriented polycrystals.

Power factor (directional solidification)
Head-to-head
6.20 μW cm⁻¹ K⁻² at ~800 K
Reported high PF without alloying; scalable crystal route
Crystal orientation aligned to (100) plane
Power factor Phase transition Directional solidification

SnSe Application Scenarios


Mid-Temperature Waste Heat Recovery

Given its peak ZT of 2.6±0.3 at 923 K and ultralow κlat of 0.23 W m⁻¹ K⁻¹ [1], SnSe single crystals are ideally suited for thermoelectric generators (TEGs) harvesting waste heat from industrial processes, automotive exhaust, and power plants. The combination of high ZT and low thermal conductivity ensures superior conversion efficiency compared to PbTe and Bi2Te3 in this temperature range [2]. Procurement should prioritize single-crystalline SnSe with specified crystallographic orientation (e.g., b-axis) for maximum performance.

Scalable Modules via Surfactant-Free Nanoplates

The 8-fold enhancement in power factor achieved via surfactant-free synthesis [3] makes this route particularly attractive for manufacturing thermoelectric modules where high power density and cost-effectiveness are paramount. These nanoplates can be hot-pressed into robust compacts with performance rivaling extrinsically doped polycrystalline SnSe, enabling large-area TEGs for low-grade waste heat recovery and wearable energy harvesting.

n-Type Legs for High-Temperature Power Generation

The outstanding out-of-plane ZT of ~2.8±0.5 at 773 K in n-type SnSe [4] positions it as a leading candidate for the n-type leg in TEGs operating in the 500–800 K range. When paired with p-type SnSe or other p-type materials, a module can be constructed entirely from earth-abundant, lead-free elements, addressing both performance and environmental regulations. Procurement should specify n-type doping and crystal orientation to leverage the 3D charge/2D phonon transport mechanism.

Directionally Solidified Crystals for Mid-Temperature Modules

Directional solidification yields large SnSe crystals (e.g., Ø25 × 50 mm³) with a power factor of 6.20 μW cm⁻¹ K⁻² and ZT ~1.05 at 800 K [5]. This method bridges the gap between high-performance single crystals and manufacturable polycrystals, offering a viable pathway for industrial-scale production of thermoelectric modules. The material is particularly suitable for applications where mechanical robustness and moderate ZT are acceptable, such as in stationary waste heat recovery systems.

Application
Selection Property
Validation Focus
Mid-temperature waste heat recovery
Single-crystal SnSe (b-axis orientation)
Verify temperature-dependent ZT and thermal conductivity
Scalable TEG modules
Surfactant-free nanoplate synthesis
Confirm power factor and hot-pressed compact density
n-Type leg for high-temperature TEG
n-Type doped single crystal (out-of-plane)
Assess ZT in target temperature range and doping homogeneity
Directionally solidified crystals
Directional solidification method
Evaluate power factor and structural orientation integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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